Avalide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

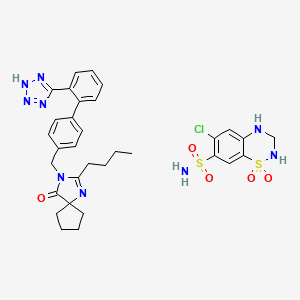

Avalide is a useful research compound. Its molecular formula is C32H36ClN9O5S2 and its molecular weight is 726.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Treatment of Hypertension

Avalide is indicated for the management of hypertension in adults, particularly in those whose blood pressure is not adequately controlled with single-agent therapy. The combination of irbesartan and hydrochlorothiazide enhances blood pressure control compared to either drug alone. Clinical studies have demonstrated that this compound can achieve a significant reduction in both systolic and diastolic blood pressure, making it a valuable option for patients requiring multiple medications to reach their blood pressure goals .

Efficacy Data

- Initial Therapy : this compound can be used as an initial therapy in patients likely to require multiple antihypertensive agents. Clinical trials show a higher probability of achieving target blood pressure levels with this compound compared to monotherapy with either component .

- Dosing : The usual starting dose for this compound is 150 mg of irbesartan and 12.5 mg of hydrochlorothiazide, which may be adjusted based on patient response .

Safety Profile

This compound has been well-tolerated in clinical trials, with a low incidence of adverse effects. The most common side effects include dizziness, fatigue, and gastrointestinal disturbances. Discontinuation rates due to adverse events were lower in patients taking this compound compared to placebo, indicating its favorable safety profile .

Adverse Events Reported

Long-term Use and Tolerability

Research indicates that long-term use of this compound maintains its efficacy in controlling hypertension without significant loss of effectiveness over time. Furthermore, it has been associated with improved outcomes in cardiovascular health, including reduced risk of stroke and heart failure due to effective blood pressure management .

Case Study 1: Elderly Patients with Hypertension

A multicenter, randomized double-blind study evaluated the efficacy of this compound in elderly patients aged 65 years and older with mild to moderate hypertension. Results indicated that patients receiving this compound experienced significant reductions in both systolic and diastolic blood pressure compared to those receiving placebo. The study concluded that this compound is effective and well-tolerated among elderly populations who are often more sensitive to changes in blood pressure medications .

Case Study 2: Patients with Resistant Hypertension

In another clinical trial focusing on patients with resistant hypertension, those treated with this compound showed a notable improvement in blood pressure control compared to those on monotherapy regimens. The combination therapy was particularly beneficial for patients who had previously failed to achieve target blood pressures despite treatment with single agents .

Analyse Des Réactions Chimiques

Key Steps:

-

Amide Formation :

-

Reactants : 4'-Methyl-biphenyl-2-carboxylic acid (6) reacts with benzylamine.

-

Conditions : Toluene, triethylamine, thionyl chloride at 0–25°C.

-

Product : 4'-Methyl-biphenyl-2-carboxylic acid benzylamide (7) (95% yield).

-

-

Tetrazole Ring Construction :

-

Reactants : Amide compound 7 undergoes tetrazole formation.

-

Reagents : Triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), trimethylsilylazide (TMSN₃).

-

Conditions : Tetrahydrofuran (THF), 20–25°C, 24 hours.

-

Product : 1-Benzyl-5-(4'-methyl-biphenyl-2-yl)-1H-tetrazole (8) (91% yield).

-

-

Bromination :

-

Reactants : Compound 8 reacts with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).

-

Conditions : Ethyl acetate, AIBN initiator, reflux.

-

Product : 1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole (9) (89% yield).

-

-

Final Coupling :

-

Reactants : Brominated compound 9 reacts with 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one.

-

Conditions : Acetone, potassium hydroxide, followed by catalytic hydrogenation.

-

Product : Irbesartan (85% yield over two steps).

-

Reactivity with Nitrous Acid

Studies investigating irbesartan’s reaction with nitrous acid (HNO₂) revealed unexpected products (Sources ):

Experimental Findings:

| Condition | Reaction Outcome | Detection Limit |

|---|---|---|

| HNO₂ (pH 1–3, 25–60°C) | Forms Z- and **E-**oxime isomers | 30 ppb |

| Prolonged exposure | No N -nitrosoirbesartan detected | 30 ppb |

-

Dominant Product : Z -oxime isomer (confirmed via LC-PDA/UV-HRMS and 2D NMR).

-

Implication : Recalls due to suspected nitrosamine contamination were likely erroneous, as oximes (non-carcinogenic) form instead of N -nitroso derivatives.

Thermal and Hydrolytic Stability (Source ):

-

Melting Point : Stable up to 180°C (no decomposition observed).

-

Aqueous Solubility : Practically insoluble in water, but stable in acidic/alkaline media (pH 1–13).

Collision Cross-Section (CCS) Data (Source ):

| Adduct | CCS Value (Ų) | Method |

|---|---|---|

| [M+H]⁺ | 199.87 | Calibrated with polyalanine |

| [M+Na]⁺ | 212.33 | Waters Major Mix IMS/Tof Kit |

Drug-Drug Interactions

While Avalide itself is a fixed-dose combination, irbesartan’s chemical interactions include:

-

Metabolic Pathways : Primarily oxidized by CYP2C9 (minor role).

-

Excipient Compatibility : Stable with lactose, magnesium stearate, and hypromellose (Source ).

Analytical Methods for Reaction Monitoring

| Technique | Application | Key Findings |

|---|---|---|

| LC-MS/MS | Detects oximes at 30 ppb | No nitrosamines in batches |

| ¹H/¹³C NMR | Confirms oxime stereochemistry | Z-isomer ≥95% purity |

| HPLC-UV | Quantifies synthesis intermediates | Purity >98% for all steps |

Propriétés

Numéro CAS |

448264-66-2 |

|---|---|

Formule moléculaire |

C32H36ClN9O5S2 |

Poids moléculaire |

726.3 g/mol |

Nom IUPAC |

2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one;6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |

InChI |

InChI=1S/C25H28N6O.C7H8ClN3O4S2/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30);1-2,10-11H,3H2,(H2,9,12,13) |

Clé InChI |

NZPSYYOURGWZCM-UHFFFAOYSA-N |

SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

SMILES canonique |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Key on ui other cas no. |

448264-66-2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.